molecular formula C10H15N3O2 B8768626 1-METHYL-5-(MORPHOLINE-4-CARBONYL)PYRROL-3-AMINE CAS No. 887588-78-5

1-METHYL-5-(MORPHOLINE-4-CARBONYL)PYRROL-3-AMINE

Cat. No.: B8768626
CAS No.: 887588-78-5
M. Wt: 209.24 g/mol
InChI Key: SNFYOCVKUWVMKW-UHFFFAOYSA-N
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Description

1-METHYL-5-(MORPHOLINE-4-CARBONYL)PYRROL-3-AMINE is a compound with a pyrrole ring structure, which is known for its diverse biological activities

Preparation Methods

The synthesis of 1-METHYL-5-(MORPHOLINE-4-CARBONYL)PYRROL-3-AMINE typically involves the reaction of pyrrole derivatives with morpholine and other reagents under specific conditions. One common synthetic route includes the condensation of pyrrole with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1-METHYL-5-(MORPHOLINE-4-CARBONYL)PYRROL-3-AMINE undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-METHYL-5-(MORPHOLINE-4-CARBONYL)PYRROL-3-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-5-(MORPHOLINE-4-CARBONYL)PYRROL-3-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-METHYL-5-(MORPHOLINE-4-CARBONYL)PYRROL-3-AMINE can be compared with other pyrrole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

887588-78-5

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

(4-amino-1-methylpyrrol-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C10H15N3O2/c1-12-7-8(11)6-9(12)10(14)13-2-4-15-5-3-13/h6-7H,2-5,11H2,1H3

InChI Key

SNFYOCVKUWVMKW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)N2CCOCC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-amino-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone was prepared as in Example 239 (Steps i-ii) using 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid and morpholine:
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